molecular formula C11H21N3O4 B124702 N,N'-Di-Boc-guanidine CAS No. 154476-57-0

N,N'-Di-Boc-guanidine

Cat. No. B124702
M. Wt: 259.3 g/mol
InChI Key: VPWFNCFRPQFWGS-UHFFFAOYSA-N
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Description

“N,N’-Di-Boc-guanidine” is a chemical compound with the molecular formula C11H21N3O4 . It is also known by other names such as di-Boc-guanidine, tert-butyl N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate, and Di-boc guanidine .


Synthesis Analysis

“N,N’-Di-Boc-guanidine” can be synthesized from guanidine hydrochloride and di-tert-butyl dicarbonate . A one-pot approach towards N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .


Molecular Structure Analysis

The molecular weight of “N,N’-Di-Boc-guanidine” is 259.30 g/mol . The InChI string representation of its structure is InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16) .


Chemical Reactions Analysis

The guanidinylating reagent N′,N′′-diBoc-N-triflyl-guanidine (GN-Tf) can react with in situ formed free amines from azides in carbohydrate scaffolds . This reaction has been proven to be an efficient method to prepare guanidine derivatives in a one-pot manner with good to excellent yields .


Physical And Chemical Properties Analysis

“N,N’-Di-Boc-guanidine” has a molecular weight of 259.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 259.15320616 g/mol . The topological polar surface area is 103 Ų .

Scientific Research Applications

Organocatalysis in N-Boc Protection

N,N'-Di-Boc-guanidine has been utilized as an organocatalyst in the chemoselective N-Boc protection of amines. This method, using di-tert-butyl dicarbonate and guanidine hydrochloride, is efficient for selective mono-N-Boc protection of diamines and chemoselective protection of hydroxylamines without forming side products. This approach efficiently protects amino acids and peptides in excellent yields under convenient conditions (Jahani et al., 2011).

Synthesis of Bis-Boc Protected Guanidines

N,N'-Di-Boc-guanidine is a key reagent in the efficient synthesis of bis-Boc protected guanidines, particularly for amino compounds that are highly deactivated either sterically or electronically. This process involves the use of N,N'-di-(tert-butoxycarbonyl)thiourea in the presence of mercuric chloride (Kim & Qian, 1993).

Alternative Synthesis Methods

A novel method for synthesizing N,N'-Di-Boc-protected guanidines from a variety of amines using cyanuric chloride as an activating reagent has been developed. This method provides an alternative to traditional methods, eliminating environmental hazards of heavy-metal waste without significant loss of yield or reactivity (Porcheddu et al., 2009).

Applications in Combinatorial Synthesis

N,N'-Di-Boc-guanidine plays a significant role in the combinatorial synthesis of guanidines containing piperazine and pyrrolidine scaffolds. This method initiates a study on the reactivity of guanylating reagents with soluble polymer-bound diamines, yielding guanidines in high yields and purity (Ho & Sun, 1999).

Iodine-Catalyzed Guanylation of Amines

A method for iodine-catalyzed guanylation of primary amines with N,N'-di-Boc-thiourea and TBHP has been reported. This process is especially useful for both electronically and sterically deactivated primary anilines, providing an efficient route for the synthesis of guanidines (Rong et al., 2019).

Future Directions

“N,N’-Di-Boc-guanidine” and its derivatives have shown potential in the field of antibacterial agents . The symmetric dimeric derivative exhibited the best profile and was selected as a lead compound for further studies . This indicates a promising future direction for the research and development of “N,N’-Di-Boc-guanidine” and its derivatives.

properties

IUPAC Name

tert-butyl N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWFNCFRPQFWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(tert-butoxycarbonyl)guanidine

CAS RN

154476-57-0
Record name 1,3-Bis(tert-butoxycarbonyl)guanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
P Prabhakaran, GJ Sanjayan - Tetrahedron letters, 2007 - Elsevier
In this Letter, we describe the unexpected reaction pattern of N,N′N″-tri-Boc-guanidine (TBG) with amines at room temperature and under reflux conditions affording N-substituted …
Number of citations: 10 www.sciencedirect.com
K Feichtinger, HL Sings, TJ Baker… - The Journal of …, 1998 - ACS Publications
New guanidinylation reagents are reported. These reagents consist of N,N‘,N‘‘-tri-Boc-guanidine (1) and N,N‘,N‘‘-tri-Cbz-guanidine (2), which allow for the facile conversion of alcohols …
Number of citations: 249 pubs.acs.org
PD Ramsden - 2003 - collectionscanada.gc.ca
… protocol was utilized for the alkylation of N"N"-di-Boc-guanidine 3c with a variety of alcohols. … Subjecting N"N"-di-Bocguanidine 3c to an excess of allylbromide (5.0 equiv) for extended …
Number of citations: 5 www.collectionscanada.gc.ca
P Sahariah, BM Óskarsson, MÁ Hjálmarsdóttir… - Carbohydrate …, 2015 - Elsevier
A new synthetic approach employing two types of protecting groups, tertiarybutyldimethylsilyl (TBDMS) and tertiarybutyloxycarbonyl (Boc) was developed to obtain a series of …
Number of citations: 67 www.sciencedirect.com
JA Castillo-Melendez, BT Golding - Synthesis, 2004 - thieme-connect.com
The synthesis of the useful reagent for the preparation of guanidines, 3, 5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC), has been optimised. A detailed protocol for using this …
Number of citations: 36 www.thieme-connect.com
RK Arafa, R Brun, T Wenzler, FA Tanious… - Journal of medicinal …, 2005 - ACS Publications
Dicationic guanidine, N-alkylguanidine, and reversed amidine derivatives of fused ring systems (9a−d, 12a−c, 13a, and 13b) have been synthesized from their corresponding bis-amines…
Number of citations: 89 pubs.acs.org
SS More, A Raghunadh, R Shankar… - Helvetica Chimica …, 2014 - Wiley Online Library
The first total synthesis of the α‐oxo amide‐based natural product, N‐(3‐guanidinopropyl)‐2‐(4‐hydroxyphenyl)‐2‐oxoacetamide (3), isolated from aqueous extracts of hydroid …
Number of citations: 5 onlinelibrary.wiley.com
L Li, R Xing, J Li, P Li - International Journal of Polymeric Materials …, 2022 - Taylor & Francis
Developing wound dressings that improve healing and minimize scarring is of great importance. Chitosan, widely used in biomedical materials, and the chemicals, food and cosmetics …
Number of citations: 5 www.tandfonline.com
A Barrios, M Estrada, JH Moon - … Chemie International Edition, 2022 - Wiley Online Library
Despite the high potential of controlling cellular processes and treating various diseases by intracellularly delivered proteins, current delivery systems exhibit poor efficiency due to poor …
Number of citations: 12 onlinelibrary.wiley.com
DS Bhalerao, UKS Kumar - academia.edu
The first totał synthesis of the a-oxo amide-based naturał product, N-(3-guanidinopropyl)-2-(4-hydroxyphenyl)-2-oxoacetamide (3), isolated from aqueous extracts of hydroid …
Number of citations: 0 www.academia.edu

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